5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
CAS No.: 869343-56-6
Cat. No.: VC4412195
Molecular Formula: C22H22BrN5OS
Molecular Weight: 484.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869343-56-6 |
|---|---|
| Molecular Formula | C22H22BrN5OS |
| Molecular Weight | 484.42 |
| IUPAC Name | 5-[(3-bromophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C22H22BrN5OS/c1-15-24-22-28(25-15)21(29)20(30-22)19(16-6-5-7-17(23)14-16)27-12-10-26(11-13-27)18-8-3-2-4-9-18/h2-9,14,19,29H,10-13H2,1H3 |
| Standard InChI Key | ITYZCKYKTLFQLX-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCN(CC4)C5=CC=CC=C5)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C<sub>22</sub>H<sub>22</sub>BrN<sub>5</sub>OS and a molecular weight of 484.42 g/mol. Its IUPAC name reflects the fusion of a thiazolo[3,2-b][1, triazole core with a 3-bromophenyl group and a 4-phenylpiperazine substituent. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 869343-56-6 |
| SMILES | CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCN(CC4)C5=CC=CC=C5)O |
| InChIKey | ITYZCKYKTLFQLX-UHFFFAOYSA-N |
| PubChem CID | 16807742 |
Structural Motifs and Their Implications
The molecule comprises three distinct pharmacophores:
-
Thiazolo[3,2-b] triazole Core: This bicyclic system is associated with diverse bioactivities, including antimicrobial and anticancer effects, due to its ability to intercalate DNA or inhibit enzymes like topoisomerase .
-
3-Bromophenyl Group: Bromine enhances lipophilicity and electron-withdrawing effects, potentially improving target binding and metabolic stability.
-
4-Phenylpiperazine Moiety: Known to modulate serotonin and dopamine receptors, this group may confer neuropsychiatric activity or influence pharmacokinetics.
Synthetic Pathways and Challenges
Hypothesized Synthesis Strategy
While no explicit protocol exists for this compound, retrosynthetic analysis suggests a modular approach:
-
Core Construction: A [2+3]-cyclocondensation between 1,2,4-triazole-3-thiol and α-haloketones could form the thiazolo-triazole scaffold, as demonstrated for analogous structures .
-
Bromophenyl Incorporation: Friedel-Crafts alkylation or Ullmann coupling might introduce the 3-bromophenyl group at the C5 position.
-
Piperazine Functionalization: Nucleophilic substitution or reductive amination could attach the 4-phenylpiperazine sidechain.
Analytical Characterization
Key spectral features would include:
-
<sup>1</sup>H NMR: Aromatic protons (δ 7.2–7.8 ppm), piperazine CH<sub>2</sub> (δ 2.5–3.5 ppm), and thiazole methyl (δ 2.1 ppm).
-
MS: Molecular ion peak at m/z 484.42 (M<sup>+</sup>) with fragmentation patterns reflecting bromine loss.
Pharmacokinetic and Toxicity Considerations
ADME Properties
-
Solubility: Limited aqueous solubility (predicted logP = 3.8) may necessitate prodrug formulations.
-
Metabolism: Cytochrome P450 3A4 likely mediates N-dealkylation of the piperazine ring, producing inactive metabolites.
-
Half-Life: Estimated at 6–8 hours based on structural analogs .
Toxicity Risks
Comparative Analysis with Analogous Compounds
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to improve yield (>60%) and purity (>98%).
-
Target Deconvolution: Use CRISPR-Cas9 screens to identify primary molecular targets.
-
Formulation Studies: Explore nanoliposomal delivery to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume